1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1272886-38-0

1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-2798722
CAS Number: 1272886-38-0
Molecular Formula: C12H10FN5
Molecular Weight: 243.245
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Psoriasis Treatment: A pyrazolo[3,4-d]pyrimidine derivative exhibited antipsoriatic effects by inhibiting FLT3 [].
  • Vasorelaxation: Certain compounds stimulate soluble guanylyl cyclase (sGC), leading to vasorelaxation in arteries [, ].
  • Adenosine Deaminase (ADA) Inhibition: Specific derivatives demonstrated potent ADA inhibitory activity, suggesting potential applications in treating inflammatory bowel disease [].
Future Directions
  • Drug Delivery: Optimizing drug delivery strategies, such as inhaled delivery for COPD [], can improve treatment efficacy.

Compound Description: GSK2606414 (7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [] It exhibits oral bioavailability and has demonstrated in vivo efficacy in inhibiting tumor growth in a human tumor xenograft mouse model. []

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Compound Description: This compound represents a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative. [] The 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines are an important class of compounds with varied pharmacological activities. []

Relevance: 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine shares the core pyrazolo[3,4-d]pyrimidine scaffold with 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, emphasizing the significance of this structural motif in medicinal chemistry. []

N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description: This compound acts as a multikinase inhibitor, demonstrating potent activity against Src, KDR, and kinases associated with the MAPK signaling pathway. [] It exhibits significant anti-triple negative breast cancer (TNBC) activity both in vitro and in vivo. [] Furthermore, it possesses favorable pharmacokinetic properties and low toxicity. []

Relevance: This compound shares the pyrazolo[3,4-d]pyrimidin-4-amine moiety with 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This structural similarity suggests that modifications to the substituents on the pyrazolo[3,4-d]pyrimidine scaffold can lead to variations in target selectivity and pharmacological profiles. []

1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (18b)

Compound Description: This compound is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. [] It shows significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. []

Relevance: This compound, like 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, contains the 1H-pyrazolo[3,4-d]pyrimidin-4-yl moiety. [] This highlights the potential of this core structure for development into therapeutic agents targeting various diseases.

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor. [] It exhibits significant antiproliferative activity against FLT3-ITD positive acute myeloid leukemia (AML) cell lines. [] It also shows a good selectivity profile against a panel of kinases and exhibits in vivo efficacy in a xenograft mouse model. []

Relevance: Both CHMFL-FLT3-122 and 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine belong to the 1H-pyrazolo[3,4-d]pyrimidin-4-amine class of compounds. [] The structural similarities between these compounds underscore the importance of this chemical scaffold in developing FLT3 kinase inhibitors.

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

Compound Description: CHMFL-EGFR-202 is a novel irreversible EGFR mutant kinase inhibitor. [] It demonstrates potent inhibitory activity against EGFR primary mutants (L858R, del19) and the drug-resistant mutant L858R/T790M. [] Additionally, it exhibits strong antiproliferative effects against EGFR mutant-driven nonsmall cell lung cancer (NSCLC) cell lines and has shown promising results in xenograft mouse models. []

Relevance: CHMFL-EGFR-202 shares the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core structure with 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, highlighting the versatility of this scaffold for targeting different kinases. [] The presence of a reactive group in CHMFL-EGFR-202, leading to irreversible inhibition, differentiates it from the likely reversible binding mode of 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

S29

Compound Description: S29 (1-(2-Chloro-2-(4-chlorophenyl-ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d] pyrimidin-4-amine) is a known inhibitor of c-SRC, a cytoplasmic tyrosine kinase. []

Relevance: S29 and 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine are structurally related, both containing the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. [] This emphasizes the potential of this chemical class for further development as kinase inhibitors.

1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (INH #1)

Compound Description: This novel compound displays inhibitory activity against NF-κB. [] INH #1 demonstrates anti-inflammatory effects in vivo by suppressing the production of inflammatory mediators and modulating cellular immune responses. [] These findings suggest its potential as a novel therapeutic agent for inflammatory diseases. []

Relevance: INH #1 and 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine share the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure. [] The research on INH #1 highlights the potential for discovering new therapeutic agents by exploring different substituents and modifications on this central scaffold.

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor with demonstrated efficacy against a range of FLT3 kinase mutants, including those associated with FLT3-ITD positive AML. [] It shows promising in vivo activity, significantly inhibiting tumor growth in a xenograft mouse model without significant toxicity. []

Relevance: Similar to 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CHMFL-FLT3-213 belongs to the 1H-pyrazolo[3,4-d]pyrimidin-4-amine class of compounds. [] The development of CHMFL-FLT3-213 underscores the continued relevance and potential of this structural class in developing novel and effective FLT3 kinase inhibitors for treating AML.

Properties

CAS Number

1272886-38-0

Product Name

1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C12H10FN5

Molecular Weight

243.245

InChI

InChI=1S/C12H10FN5/c13-9-3-1-2-8(4-9)6-18-12-10(5-17-18)11(14)15-7-16-12/h1-5,7H,6H2,(H2,14,15,16)

InChI Key

JEVXRSGJUHRCBV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN2C3=NC=NC(=C3C=N2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.